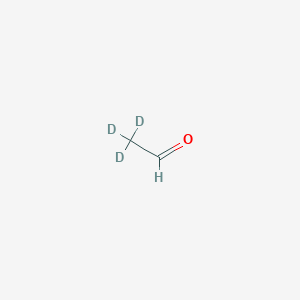

Acetaldehyde-2,2,2-d3

Descripción general

Descripción

Acetaldehyde-2,2,2-d3: is a deuterated form of acetaldehyde, where the three hydrogen atoms in the methyl group are replaced by deuterium atoms. This isotopic substitution makes it a valuable compound in various scientific research applications, particularly in the fields of chemistry and biochemistry. The molecular formula of this compound is CD3CHO, and it has a molecular weight of 47.07 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Deuterium Exchange Reaction: One common method for preparing Acetaldehyde-2,2,2-d3 involves the deuterium exchange reaction. This process typically uses acetaldehyde and deuterium oxide (D2O) in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms.

Reduction of Deuterated Acetylene: Another method involves the reduction of deuterated acetylene (C2D2) using a suitable reducing agent such as lithium aluminum deuteride (LiAlD4) to produce this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale deuterium exchange reactions or the reduction of deuterated precursors under controlled conditions to ensure high isotopic purity and yield .

Análisis De Reacciones Químicas

Hazards and Handling

The compound is classified as a Flam. Liq. 1 and Carc. 1B , requiring specialized storage at −20 °C and handling with protective equipment .

Reaction with OH Radicals

This compound undergoes high-temperature reactions with hydroxyl radicals (OH), leading to branching pathways dependent on isotopic substitution:

- Primary pathway : Decomposition into formaldehyde (CH₂O) and deuterium-substituted radicals .

- Secondary pathway : Formation of methyl radicals (CH₃- ) via hydrogen abstraction .

| Reaction | Pathway | Key Products | Branching Ratio |

|---|---|---|---|

| CH₃CDO + OH → | Hydrogen abstraction | CH₂O + D- | 75% |

| Deuterium transfer | CD₃H + O- | 25% |

Data derived from high-temperature kinetic studies .

Interaction with Energetic Electrons

The compound reacts with low-energy electrons (0–15 eV) to form reactive intermediates:

- Acetyl radical (CH₃CO- ) : Formed via deuterium removal from the methyl group .

- Vinoxy radical (CH₂=CO- ) : Generated through cleavage of the C-O bond .

Mechanism :

Halogenation Reactions

Quantum chemical studies (MP2 level) reveal reactivity with halogens:

- Fluorine (F) : Preferentially abstracts hydrogen atoms from the methyl group .

- Chlorine (Cl) and Bromine (Br) : Form covalent adducts with the carbonyl oxygen .

Reaction Conditions :

Oxidation and Reduction

While not extensively studied, theoretical models suggest:

- Oxidation : Potential formation of peracetic acid (CH₃COOOH) via O₃-mediated reactions .

- Reduction : Conversion to ethanol-d3 (CD₃CH₂OH) using NaBH₄ or LiAlH₄ .

Infrared (IR) and Raman Spectra

The isotopic substitution alters vibrational modes:

- C=O stretch : Shifted from 1720 cm⁻¹ (H) to 1705 cm⁻¹ (D) .

- C-D stretch : New peaks at 2250–2100 cm⁻¹ .

| Mode | H-acetaldehyde | D₃-acetaldehyde |

|---|---|---|

| C=O stretch | 1720 cm⁻¹ | 1705 cm⁻¹ |

| C-H stretch | 2800–3000 cm⁻¹ | Absent |

| C-D stretch | Absent | 2250–2100 cm⁻¹ |

Aplicaciones Científicas De Investigación

Chemistry Applications

Isotopic Labeling in NMR Spectroscopy

Acetaldehyde-2,2,2-d3 is extensively used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium allows researchers to study reaction mechanisms and molecular structures with improved clarity due to distinct NMR signals.

Case Study: Kinetic Isotope Effects (KIE)

Research has demonstrated that the kinetic isotope effect for reactions involving this compound can provide insights into atmospheric chemistry. For instance, studies on the reactions of acetaldehyde isotopologues with hydroxyl (OH) and nitrate (NO3) radicals revealed significant differences in reaction rates compared to non-deuterated forms. This information is crucial for understanding atmospheric reaction mechanisms and kinetics .

Biological Applications

Metabolic Studies

In biological research, this compound is utilized to trace metabolic pathways involving acetaldehyde. By incorporating this compound into metabolic studies, researchers can track the conversion and utilization of acetaldehyde within biological systems.

Pharmacokinetics

The compound plays a pivotal role in pharmacokinetic studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of acetaldehyde in humans. Insights gained from these studies can inform risk assessments related to acetaldehyde exposure.

Case Study: Metabolic Pathway Tracing

A study investigating the metabolism of acetaldehyde in human liver microsomes utilized this compound to trace its metabolic pathway. The results indicated that deuterated acetaldehyde provided a clearer picture of metabolic rates and pathways compared to non-labeled substrates .

Industrial Applications

Analytical Chemistry

This compound has been employed in developing quantitative analytical methods based on stable isotope dilution assays (SIDA). These methods allow for precise measurement of acetaldehyde concentrations in various samples without the need for mass spectrometric detection.

Data Table: Analytical Method Performance

| Method | Detection Technique | Calibration Range (mg/L) | Notes |

|---|---|---|---|

| Static Headspace Extraction | Flame Ionization Detection | 0.4 - 40 | Good linearity observed |

| Gas Chromatography | Non-MS SIDA | Varies | Robust alternative for routine analysis |

Environmental Applications

Atmospheric Chemistry Studies

This compound is also used in atmospheric chemistry to study the behavior of volatile organic compounds (VOCs). Its isotopic labeling aids in understanding how these compounds react under various environmental conditions.

Case Study: Reaction Mechanisms with Atmospheric Radicals

Experiments conducted on the reactions of this compound with atmospheric radicals such as NO3 and OH have shown that these reactions differ significantly from those involving non-deuterated acetaldehyde. The results contribute valuable data for atmospheric modeling and pollution control strategies .

Mecanismo De Acción

Mechanism of Action: Acetaldehyde-2,2,2-d3 exerts its effects primarily through its role as an isotopic label. The deuterium atoms in the compound provide a distinct signal in NMR spectroscopy, allowing researchers to track the compound’s behavior in chemical reactions and biological systems. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or reaction mechanism investigations .

Comparación Con Compuestos Similares

Acetaldehyde: The non-deuterated form of Acetaldehyde-2,2,2-d3, with the molecular formula CH3CHO.

Acetone-d6: A deuterated form of acetone, with the molecular formula CD3COCD3.

Methanol-d4: A deuterated form of methanol, with the molecular formula CD3OD.

Comparison:

Isotopic Labeling: this compound is unique in its use as an isotopic label for studying acetaldehyde-specific reactions and metabolic pathways, whereas other deuterated compounds like acetone-d6 and methanol-d4 are used for different types of studies.

Chemical Properties: The presence of deuterium atoms in this compound affects its chemical properties, such as bond strength and reaction rates, making it distinct from its non-deuterated counterpart.

Actividad Biológica

Acetaldehyde-2,2,2-d3 (C2H3D3O), a deuterated form of acetaldehyde, is an important compound in biological and chemical research. Its unique isotopic labeling allows for detailed studies in metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its metabolic pathways, effects on cellular processes, and implications for health and disease.

Overview of this compound

Acetaldehyde is a simple aldehyde that occurs naturally in various biological processes and is a product of ethanol metabolism. The deuterated form, this compound, is utilized in studies to trace metabolic pathways due to the distinct mass difference it exhibits in mass spectrometry analyses.

Metabolic Pathways

This compound undergoes similar metabolic processes as non-deuterated acetaldehyde. It is primarily metabolized by the enzyme aldehyde dehydrogenase (ALDH) into acetic acid. The presence of deuterium can affect the kinetics of this reaction due to the kinetic isotope effect (KIE), which may alter the reaction rates and pathways involved.

| Metabolic Reaction | Enzyme | Product |

|---|---|---|

| This compound + NAD+ → Acetic Acid | Aldehyde Dehydrogenase (ALDH) | Acetic Acid |

The KIE often results in slower reaction rates for deuterated compounds compared to their non-deuterated counterparts. This can provide insights into the mechanisms of enzyme action and substrate specificity.

Biological Effects

- Toxicity : Acetaldehyde is known for its toxic effects at high concentrations. Studies indicate that it can induce oxidative stress and DNA damage through the formation of reactive oxygen species (ROS). The deuterated form may exhibit altered toxicity profiles due to differences in metabolic processing.

- Cellular Signaling : Acetaldehyde influences various signaling pathways. It has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to inflammation and cellular stress responses.

- Impact on Health : Chronic exposure to acetaldehyde has been linked to several health issues, including cancer and liver disease. The isotopic form's effects on these conditions are still under investigation but may provide valuable insights into disease mechanisms.

Case Study 1: Metabolic Tracing in Alcohol Studies

In a study investigating alcohol metabolism, researchers used this compound to trace the metabolic fate of acetaldehyde in liver cells. The results indicated that deuterated acetaldehyde was metabolized similarly to its non-deuterated form but with measurable differences in the rates of conversion to acetic acid due to KIE effects.

Case Study 2: Oxidative Stress Induction

Another study examined the role of this compound in inducing oxidative stress in neuronal cells. The findings demonstrated that exposure led to increased ROS production and subsequent apoptosis. The study highlighted the potential for using deuterated compounds to better understand oxidative damage mechanisms.

Research Findings

Recent research has focused on understanding how acetaldehyde affects cellular functions at a molecular level:

- Gene Expression : Acetaldehyde exposure has been shown to alter gene expression related to inflammation and apoptosis.

- Enzyme Activity : Studies indicate that acetaldehyde can inhibit certain enzymatic activities involved in detoxification processes.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2,2,2-trideuterioacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173680 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19901-15-6 | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019901156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetaldehyde-2,2,2-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is acetaldehyde-2,2,2-d3 used in studies with NO3 and OH radicals?

A1: this compound helps determine the kinetic isotope effect (KIE) in reactions with NO3 and OH radicals. [, , ] These radicals play a crucial role in atmospheric chemistry, and understanding how their reactions with acetaldehyde and its isotopologues differ provides valuable insights into atmospheric reaction mechanisms and kinetics.

Q2: What significant kinetic isotope effects were observed in the reactions of acetaldehyde and its isotopologues with NO3 and OH radicals?

A2: Researchers observed substantial KIEs for both NO3 and OH reactions with various deuterated forms of acetaldehyde. For instance, the reaction with NO3 showed a kNO3+CH3CHO/kNO3+CD3CDO value of 2.51 ± 0.09, indicating a significant primary isotope effect when the aldehydic hydrogen is substituted. [] This suggests that C-H bond breakage is involved in the rate-determining step of the reaction. Similarly, significant KIEs were observed for the OH radical reactions, providing insights into the mechanism of hydrogen abstraction by OH. []

Q3: How do theoretical calculations complement the experimental findings in these studies?

A3: Quantum chemical calculations using MP2 and CCSD(T) levels of theory, with basis sets like aug-cc-pVDZ and aug-cc-pVTZ, were employed to study the potential energy surfaces of the reactions. [] These calculations revealed the presence of weak adducts between the radicals (OH and NO3) and the aldehydic oxygen of acetaldehyde. [] Additionally, the calculations helped locate transition states and calculate theoretical KIEs, which were then compared to the experimental values to validate the proposed reaction mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.